Product packaging for Oxidized ATP (trisodium salt)(Cat. No.:)

Oxidized ATP (trisodium salt)

Cat. No.: B12375606
M. Wt: 571.11 g/mol
InChI Key: FONDUACPXCWSBT-PXJNTPRPSA-K
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Description

Overview of Adenosine (B11128) Triphosphate (ATP) and Extracellular Purinergic Signaling Pathways

Adenosine triphosphate (ATP), renowned as the primary energy currency of the cell, also functions as a crucial extracellular signaling molecule. mdpi.combyjus.comebsco.comnih.govkhanacademy.orgencyclopedie-environnement.org This dual role places ATP at the center of a complex communication network known as purinergic signaling. mdpi.comfrontiersin.orgnih.gov When cells are subjected to stress or damage, ATP is released into the extracellular space, where it acts as a "danger signal" to initiate inflammatory and immune responses. frontiersin.orgplos.orgfrontiersin.org

Extracellular ATP exerts its effects by binding to a specific family of cell surface receptors called purinergic receptors. These receptors are broadly categorized into two main families: P1 receptors, which are activated by adenosine (a breakdown product of ATP), and P2 receptors, which are activated by ATP and its derivatives. frontiersin.orgnih.gov The P2 receptor family is further subdivided into two classes: P2Y receptors, which are G-protein-coupled receptors, and P2X receptors, which are ligand-gated ion channels. frontiersin.orgnih.gov

There are seven subtypes of P2X receptors (P2X1-7) that, upon activation by ATP, form cation-selective channels, leading to an influx of sodium and calcium ions. nih.govtandfonline.com This ion influx triggers a variety of cellular responses, including neurotransmission, muscle contraction, and inflammation. tandfonline.comfrontiersin.org The P2X7 receptor, in particular, is heavily implicated in inflammatory processes. frontiersin.orgplos.org

The intricate network of ATP and its receptors allows for a nuanced and rapid response to changes in the cellular environment, playing a vital role in both normal physiological functions and pathological conditions. mdpi.comnih.gov

Historical Context of Oxidized ATP as a Modulator of Purinergic Receptors

The journey of purinergic signaling research began with the proposal of ATP as a signaling molecule in the 1970s. mdpi.comfrontiersin.org The subsequent division of purinergic receptors into P1 and P2 families in 1978, and the further classification of P2 receptors into P2X and P2Y subtypes in 1985, laid the groundwork for a deeper understanding of this signaling pathway. frontiersin.org

In the quest for tools to dissect the specific roles of these receptors, researchers developed various agonists and antagonists. Oxidized ATP (oATP), a 2′,3′-dialdehyde derivative of ATP, emerged as a significant modulator of purinergic receptors. merckmillipore.com It was initially identified as an irreversible antagonist of the P2Z/P2X7 purinergic receptor. merckmillipore.com The mechanism of action of oATP involves the formation of a Schiff base with lysine (B10760008) residues near the ATP-binding site of the receptor, leading to an irreversible blockade of its function. nih.gov

Early studies demonstrated that oATP could effectively block ATP-induced responses in various cell types, such as macrophages and lymphocytes, solidifying its role as a valuable tool in purinergic research. merckmillipore.com For instance, it was shown to inhibit ATP-induced calcium influx in lymphocytes and to block the action of ATP on P2X7 receptors in nerve terminals. merckmillipore.com The development of oATP and other antagonists has been instrumental in elucidating the physiological and pathological roles of specific P2X receptor subtypes. nih.govnih.gov

Significance of Oxidized ATP in Investigating Nucleotide-Mediated Cellular Processes

Oxidized ATP has proven to be an invaluable pharmacological tool for investigating the diverse cellular processes mediated by nucleotides, particularly through the P2X7 receptor. Its ability to irreversibly antagonize P2X7 has allowed researchers to probe the receptor's involvement in a wide array of physiological and pathological conditions. plos.orgnih.govmedchemexpress.com

Research utilizing oATP has provided significant insights into the role of P2X7 in inflammation and immune responses. frontiersin.orgplos.org For example, studies have shown that blocking P2X7 with oATP can mitigate inflammatory pain in animal models of arthritis and can reduce the rejection of pancreatic islet grafts. merckmillipore.com Furthermore, oATP has been used to demonstrate the involvement of P2X7 in the activation of the NLRP3 inflammasome, a key component of the innate immune system. medchemexpress.comfrontiersin.org

Beyond inflammation, oATP has been instrumental in studying the role of purinergic signaling in other contexts, such as neurodegenerative diseases and cancer. nih.govfrontiersin.org While oATP is a potent P2X7 antagonist, it's important to note that some studies suggest it may have effects independent of this receptor, potentially interacting with other nucleotide-binding proteins. nih.govnih.govnih.govnih.govnih.govnih.gov This highlights the complexity of purinergic signaling and the need for careful interpretation of data obtained using pharmacological inhibitors.

The following table summarizes key research findings where oxidized ATP was used to investigate cellular processes:

Research AreaCell/Model SystemKey Finding with Oxidized ATPReference
Inflammation J774 mouse macrophagesIrreversibly antagonizes P2Z/P2X7 receptors. merckmillipore.com
Pain Arthritic rat modelInhibits inflammatory pain by blocking ATP action on P2X7 receptors. merckmillipore.com
Immune Response Mouse model of autoimmune uveitisAmeliorated induced experimental autoimmune uveitis by weakening the Th17 response. plos.org
Transplantation Mouse model of islet allograft rejectionPreserved islet grafts, though some effects may be P2X7R-independent. nih.gov
Cancer Mouse model of muscular dystrophyAlleviated dystrophic phenotypes. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N5Na3O13P3 B12375606 Oxidized ATP (trisodium salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N5Na3O13P3

Molecular Weight

571.11 g/mol

IUPAC Name

trisodium;[[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H14N5O13P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1

InChI Key

FONDUACPXCWSBT-PXJNTPRPSA-K

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C=O)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C=O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

Mechanistic Characterization of Oxidized Atp S Interactions with Purinergic Receptors

Oxidized ATP as a Purinergic P2 Receptor Antagonist

Oxidized ATP is widely recognized for its role as an antagonist of purinergic P2 receptors, with a pronounced and extensively studied effect on the P2X7 receptor subtype.

Primary Focus on P2X7 Receptor Antagonism

The antagonism of the P2X7 receptor (P2X7R) by oATP is a cornerstone of its pharmacological profile. This interaction is characterized by its irreversible nature and its profound impact on the receptor's ability to respond to its natural agonist, ATP.

Oxidized ATP acts as a specific and irreversible antagonist of the P2X7 receptor. sigmaaldrich.complos.orgmdpi.com This irreversible inhibition means that once oATP binds to the receptor, it permanently inactivates it, a characteristic that distinguishes it from many other receptor antagonists. sigmaaldrich.comsigmaaldrich.com This property has made oATP an invaluable tool for studying the physiological and pathological roles of P2X7R. Pre-incubation of cells with oATP leads to a lasting attenuation of various proinflammatory responses that are typically triggered by extracellular ATP. nih.gov For instance, studies have shown that oATP effectively blocks ATP-mediated apoptosis in murine dendritic cells and human leukemia cells. ashpublications.orgoup.com

The irreversible nature of oATP's antagonism stems from its chemical properties as a dialdehyde (B1249045) reagent that forms Schiff bases. sigmaaldrich.comsigmaaldrich.comnih.govfrontiersin.org The P2X7 receptor possesses several lysine (B10760008) residues within its structure. frontiersin.org The aldehyde groups of oATP react with the unprotonated amino groups of these lysine residues, forming covalent Schiff base linkages. frontiersin.orgunife.it This covalent modification is a stable bond that permanently alters the receptor's conformation and function, thereby preventing ATP from binding and activating the channel. frontiersin.orgunife.it The particular sensitivity of the P2X7R to inhibition by oATP is thought to be due to the presence of specific, accessible lysine residues in its ATP-binding pocket. frontiersin.org

A primary function of the P2X7 receptor upon activation by ATP is the formation of a non-selective cation channel, leading to an influx of ions, most notably calcium (Ca²⁺). oup.combiologists.comnih.gov Oxidized ATP effectively inhibits this critical function. ashpublications.orgfrontiersin.orgnih.gov By blocking the receptor, oATP prevents the ATP-induced permeabilization of the cell membrane to ions. ashpublications.orgaai.org This blockade extends to the influx of calcium, a key second messenger involved in numerous downstream signaling cascades initiated by P2X7R activation. biologists.comnih.govresearchgate.net For example, in astrocytes, the inhibition of P2X7R by oATP blocks the sustained intracellular calcium elevation required for cell adhesion. biologists.com Similarly, in human monocytes, oATP has been shown to inhibit the release of the pro-inflammatory cytokine IL-1β by preventing the necessary pore formation and subsequent potassium efflux. aai.org The ability of oATP to block both ion channel function and the formation of larger membrane pores is a key aspect of its antagonistic action. ashpublications.orgnih.govaai.org

Exploration of Broader Purinergic Receptor and Non-P2X7 Targets

While the interaction with the P2X7 receptor is the most prominent, the effects of oxidized ATP are not entirely confined to this single target. Research has revealed a more complex pharmacological profile, with differential effects on other P2 receptor subtypes and even some actions independent of P2X7R.

Differential Effects on Other P2 Receptor Subtypes (e.g., P2Y1, P2Y2, P2X1, P2X4)

The inhibitory action of oxidized ATP is not uniform across all purinergic receptors. Studies have shown that oATP has differential effects on various P2 receptor subtypes. While it is a potent antagonist of P2X7R, its impact on other receptors like P2Y1, P2Y2, P2X1, and P2X4 is less pronounced or even negligible in some contexts. nih.gov For instance, in a study on mouse microglial cells, the potentiating effect of lysophosphatidylcholine (B164491) on P2X7R-mediated calcium influx was inhibited by oATP, but this effect was not observed with P2Y receptor systems also present in those cells. nih.gov This suggests a degree of selectivity of oATP for the P2X7 receptor over certain P2Y subtypes.

However, some evidence suggests that oATP can have effects on other P2X receptors, although often with lower potency compared to its action on P2X7R. For example, some studies indicate that P2X1 and P2X4 receptors can be affected by oATP. nih.gov The context of the cell type and the specific experimental conditions appear to play a significant role in the observed selectivity of oATP. It is also important to note that some research indicates that certain effects initially attributed to P2X7R blockade by oATP might involve other mechanisms, as oATP has been shown to reduce NF-κB activation and IL-8 release in cells that lack the P2X7 receptor. sigmaaldrich.comnih.govnih.gov

Table 1: Summary of Oxidized ATP's Effects on Purinergic Receptors

Receptor Subtype Effect of Oxidized ATP Key Findings Citations
P2X7 Irreversible Antagonist Forms Schiff bases with lysine residues, blocking ion channel and pore formation. Inhibits ATP-induced calcium influx and pro-inflammatory responses. sigmaaldrich.complos.orgashpublications.orgfrontiersin.orgaai.org
P2Y1 Limited to no effect Studies in microglial cells show oATP does not block P2Y-mediated signaling. nih.gov
P2Y2 Limited to no effect Similar to P2Y1, oATP shows selectivity for P2X7 over P2Y2 in certain cell types. nih.gov
P2X1 Potential for inhibition Some studies suggest P2X1 can be affected, though generally with lower potency than P2X7. nih.gov
P2X4 Potential for inhibition Evidence suggests possible interaction, but P2X7 remains the primary target. nih.gov

Potential Interactions with Ecto-Nucleotidases and ATP Hydrolysis

Beyond its direct interactions with purinergic receptors, oxidized ATP (oATP) has been shown to influence the activity of ecto-nucleotidases, enzymes that play a crucial role in regulating extracellular nucleotide concentrations by hydrolyzing ATP and other nucleoside triphosphates. nih.govresearchgate.net This interaction represents another layer of oATP's mechanism of action, impacting purinergic signaling by modulating the availability of ligands for P2 receptors.

Ecto-nucleotidases, such as the E-NTPDase (ecto-nucleoside triphosphate diphosphohydrolase) family, are responsible for the sequential breakdown of ATP to ADP and then to AMP. nih.gov This enzymatic cascade terminates with the action of ecto-5'-nucleotidase (CD73), which hydrolyzes AMP to adenosine (B11128). nih.gov The activity of these enzymes is critical in controlling the activation of various P2 and P1 (adenosine) receptors.

Studies have demonstrated that oATP can inhibit the activity of ecto-ATPases. For example, in 1321N1 human astrocytoma cells, which lack any known P2 receptor subtypes, oATP markedly inhibited ecto-ATPase activity. nih.gov This inhibition led to a significant accumulation of extracellular ATP. nih.gov Similarly, in J774 mouse macrophage-like cells, oATP was found to slightly decrease the rate of exogenous ATP hydrolysis, indicating a minor blocking effect on plasma membrane ecto-ATPases at the concentrations tested. nih.gov

The inhibitory effect of oATP on ecto-nucleotidases can have significant consequences for cellular signaling. By preventing the degradation of ATP, oATP can potentiate or alter the signaling through P2 receptors that are not antagonized by oATP itself. The table below details the observed effects of oATP on ecto-nucleotidase activity and ATP hydrolysis in different cell lines.

Cell LineEnzyme/Process AffectedObserved Effect of oATPConsequenceReference
1321N1 Human AstrocytomaEcto-ATPase activityMarkedly inhibitedSignificant accumulation of extracellular ATP nih.gov
J774 Mouse MacrophagesPlasma membrane ecto-ATPasesSlightly decreased rate of ATP hydrolysisMinor blocking effect nih.gov

Cellular and Molecular Impacts of Oxidized Atp in Biological Systems

Modulation of Inflammasome Activation Cascades

The inflammasome is a multiprotein complex that plays a central role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines. frontiersin.orgdovepress.com Oxidized ATP has been extensively documented to interfere with these activation cascades.

The NLRP3 inflammasome is a widely studied sensor of cellular stress and damage, activated by a plethora of stimuli, including extracellular ATP. frontiersin.orgfrontiersin.org Oxidized ATP serves as a significant inhibitor of NLRP3 inflammasome activation across various cell types and conditions. medchemexpress.com Its primary mechanism of inhibition is through the irreversible blockade of the P2X7 receptor, which is a key upstream activator of the NLRP3 inflammasome in response to high concentrations of extracellular ATP. frontiersin.orgpnas.org

Research findings have demonstrated the inhibitory effects of oATP in several experimental models:

Hyperoxia-Induced Injury: In human alveolar epithelial cells, the P2X7R agonist ATP enhances hyperoxia-induced inflammasome activation, whereas its antagonist, oATP, suppresses this effect. frontiersin.org

Biglycan-Induced Inflammation: The proteoglycan biglycan (B1168362) can act as a danger signal, activating the NLRP3 inflammasome. This activation is reportedly inhibited completely by oATP, highlighting the involvement of purinergic receptors. frontiersin.org

C-Reactive Protein (CRP) Effects: In human umbilical vein endothelial cells (HUVECs), oATP was shown to inhibit CRP-induced NLRP3 inflammasome activation. medchemexpress.com

While the blockade of P2X7R is a major pathway for its inhibitory action, it's noteworthy that oATP is considered a broad-spectrum P2 receptor inhibitor, and its effects may not be exclusively limited to P2X7R. medchemexpress.comfrontiersin.org Some studies also suggest that oATP may have effects independent of P2 receptors. nih.govnih.govnih.gov

Table 1: Selected Research Findings on oATP Inhibition of NLRP3 Inflammasome

Cell/Model System Stimulus Key Finding Reference
Human Alveolar Epithelial Cells Hyperoxia oATP suppresses hyperoxia-induced inflammasome activation. frontiersin.org
Murine Peritoneal Macrophages Biglycan oATP completely inhibits biglycan-induced inflammasome activation. frontiersin.org
Human Umbilical Vein Endothelial Cells (HUVECs) C-Reactive Protein (CRP) oATP inhibits CRP-induced NLRP3 inflammasome activation. medchemexpress.com
Human Monocytes Lipopolysaccharide (LPS) The P2X7R blocker oATP strongly inhibits IL-1β secretion, demonstrating the role of externalized ATP in inflammasome activation. pnas.org

A direct downstream consequence of NLRP3 inflammasome assembly is the auto-activation of pro-caspase-1 into its active form, caspase-1. dovepress.commdpi.comnih.gov Active caspase-1 then proteolytically cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms. frontiersin.orgdovepress.com

By inhibiting the upstream activation of the NLRP3 inflammasome, oATP effectively attenuates the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18. frontiersin.orgmdpi.com This has been consistently observed in multiple studies. For example, in HUVECs stimulated with C-reactive protein, treatment with oATP (100 μM) inhibited both caspase-1 activation and the maturation of IL-1β. medchemexpress.com Similarly, in monocytes from patients with cryopyrin-associated periodic syndromes (CAPS), the P2X7R blocker oATP was found to strongly inhibit the secretion of IL-1β, underscoring the role of the ATP-P2X7R axis in driving cytokine release. pnas.org The inhibition of IL-1β release by oATP has also been documented in response to necrotic cell stimuli, although in some specific experimental contexts, inflammasome activation can proceed via ATP-independent pathways. aai.org

Influence on Key Intracellular Signaling Pathways

Beyond its impact on the inflammasome, oATP modulates several fundamental intracellular signaling pathways that are pivotal in regulating inflammation, cell survival, and proliferation.

Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation, immunity, and cell survival. oup.comahajournals.org Extracellular ATP can trigger NF-κB activation, particularly through the P2X7 receptor. rupress.orgresearchgate.net Early studies in N9 microglial cells demonstrated that extracellular ATP induces NF-κB activation and that this effect is completely prevented by preincubation with oATP, indicating a P2X7R-dependent mechanism. rupress.org

However, subsequent research has revealed a more complex interaction. Studies using 1321N1 human astrocytoma cells, which lack P2X7 receptors, found that oATP could still attenuate cytokine-stimulated NF-κB activation. nih.govnih.gov This suggests that oATP possesses anti-inflammatory effects that are independent of P2X7R blockade and may involve direct interaction with other cellular components. nih.govnih.gov For instance, oATP was observed to reduce TNF-α-induced activation of an NF-κB reporter gene in HEK293 cells. nih.gov This broader mechanism of action indicates that some of the immunomodulatory effects of oATP may stem from its nature as a Schiff-base-forming reagent, similar to other compounds with such chemical properties. nih.gov

Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2, p38, and JNK cascades, are crucial signaling networks that translate extracellular stimuli into cellular responses like inflammation, proliferation, and apoptosis. nih.govmdpi.com The activation of P2X7R is known to trigger MAPK signaling. For example, in endothelial cells, high glucose and palmitate were found to activate p38-MAPK in a P2X7-dependent manner. plos.org Given that oATP is a potent P2X7R antagonist, it can be inferred to modulate these downstream MAPK pathways by blocking the initial receptor activation.

Reactive oxygen species (ROS) are also key regulators of MAPK signaling, often acting upstream of or in parallel with these cascades. frontiersin.orgmdpi.com Since extracellular ATP can induce ROS production, a process that is often P2X7R-dependent, oATP can indirectly modulate MAPK pathways by preventing the initial ATP-induced ROS generation. frontiersin.org For instance, in the fungus Trichoderma atroviride, extracellular ATP was shown to activate MAPK pathways (Tmk1 and Tmk3) and promote ROS production. nih.gov

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govijbs.com Extracellular ATP has been shown to activate this pathway through various P2 receptors. In oral squamous cell carcinoma cells, ATP promotes invasion and migration by activating the PI3K/Akt pathway through an axis involving the P2Y2 receptor. acs.org Similarly, in osteoblastic cells, ATP stimulates proliferation via P2Y2 receptors and the subsequent activation of the PI3K/Akt pathway. conicet.gov.ar

As a broad P2 receptor inhibitor, oATP is expected to interfere with ATP-driven PI3K/Akt activation. medchemexpress.com The mechanism can be indirect; for example, ROS are known to mediate the activation of inflammasome-related signaling through PI3K. frontiersin.org By blocking the initial ATP signal that can lead to ROS production, oATP can consequently affect PI3K/Akt signaling. While direct studies focusing solely on the effect of oATP on the PI3K/Akt pathway are less common, its role as a P2 receptor antagonist places it as a logical modulator of this signaling cascade in contexts where extracellular nucleotides are the primary stimulus.

Table 2: Summary of oATP's Influence on Intracellular Signaling Pathways

Signaling Pathway Effect of oATP Mechanism of Action Key References
NF-κB Inhibition of activation P2X7R-dependent blockade of ATP-induced activation. Also exhibits P2X7R-independent inhibitory effects. nih.govnih.govnih.govrupress.org
MAPK (p38, ERK1/2) Modulation/Inhibition Primarily through blockade of P2X7R, which is an upstream activator of MAPK pathways. frontiersin.orgnih.govplos.org
PI3K/Akt Inhibition Blockade of P2Y and P2X receptors that are linked to PI3K/Akt activation. frontiersin.orgacs.orgconicet.gov.ar

Alterations in Extracellular Nucleotide Metabolism

The metabolic fate of extracellular nucleotides, particularly adenosine (B11128) triphosphate (ATP), is a tightly regulated process critical for maintaining cellular homeostasis and modulating a variety of physiological responses. This process is primarily governed by a cascade of cell-surface enzymes known as ectonucleotidases. Oxidized ATP (oATP), a periodate-oxidized derivative of ATP, has been identified as a significant modulator of this metabolic pathway. Its interactions with key ectonucleotidases lead to profound changes in the extracellular nucleotide profile, thereby influencing cellular signaling.

Impact on Extracellular ATP Accumulation

Research has demonstrated that oxidized ATP can lead to a significant accumulation of extracellular ATP. nih.govnih.gov This effect is not due to an increase in ATP release from cells but rather from the inhibition of its breakdown in the extracellular space. nih.gov In a study involving 1321N1 human astrocytoma cells, which lack known P2 receptor subtypes, pretreatment with oATP markedly inhibited the cells' ecto-ATPase activity. nih.govnih.gov This inhibition of ATP hydrolysis resulted in a notable elevation of steady-state extracellular ATP levels. nih.gov

The accumulation of extracellular ATP was observed in real-time assays where control cells rapidly degraded exogenous ATP, while cells pre-incubated with oATP showed a significantly slower rate of ATP decay. nih.gov This finding highlights a P2 receptor-independent mechanism through which oATP can alter the purinergic signaling landscape. By preventing the rapid degradation of ATP, oATP effectively increases the concentration and prolongs the availability of this signaling molecule in the extracellular environment, which can have significant downstream effects on cellular function. nih.gov

Modulation of Ecto-ATPase and Ecto-5'-Nucleotidase (CD39/CD73) Activity

The accumulation of extracellular ATP caused by oATP is a direct consequence of its inhibitory action on ecto-ATPase enzymes. nih.govnih.gov Ecto-ATPases, such as ectonucleoside triphosphate diphosphohydrolase 1 (NTPDase1), also known as CD39, are crucial for the sequential hydrolysis of extracellular ATP and ADP to AMP. thno.orgarchbronconeumol.orgfrontiersin.org Studies have shown that periodate-oxidized ATP is an inhibitor of ecto-ATPase activity. nih.govnih.gov For instance, in 1321N1 human astrocytoma cells, a 3-hour preincubation with 300 μM oATP was sufficient to markedly inhibit ecto-ATPase function. nih.gov Similarly, oATP has been shown to impair ecto-ATPase activity in macrophages. researchgate.net

The purinergic signaling cascade involves a second key enzyme, ecto-5'-nucleotidase (CD73), which converts AMP to the immunosuppressive nucleoside adenosine. thno.orgarchbronconeumol.orgaai.org The concerted action of CD39 and CD73 is responsible for the complete breakdown of extracellular ATP to adenosine, thereby shifting the signaling environment from pro-inflammatory (ATP-mediated) to anti-inflammatory (adenosine-mediated). thno.orgfrontiersin.org While the direct inhibitory effect of oATP is more prominently documented for CD39-like ecto-ATPase activity, its impact on this initial step of ATP degradation inherently modulates the substrate availability for CD73. By blocking the conversion of ATP to AMP, oATP indirectly curtails the production of adenosine by CD73.

Table 1: Effect of Oxidized ATP on Ectonucleotidase Activity and Substrate Levels
ParameterEffect of Oxidized ATP (oATP)Key Enzyme(s) AffectedResulting Change in Extracellular MilieuReference Cell Types
Ecto-ATPase ActivityInhibitionCD39 (E-NTPDase1)Decreased hydrolysis of ATP and ADP1321N1 Astrocytes, Macrophages
Extracellular ATP ConcentrationIncreaseCD39 (E-NTPDase1)Prolonged availability of ATP1321N1 Astrocytes
Adenosine ProductionIndirect ReductionCD39 (as primary target), CD73 (due to substrate depletion)Decreased generation of adenosine from ATPGeneral Purinergic Cascade

Effects on Cellular Responses to Oxidative Stress and Redox Biology

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products or repair the resulting damage. medicalnewstoday.com This state can lead to damage of cellular components, including lipids, proteins, and DNA. wikipedia.org The cellular redox state, which is the balance between oxidized and reduced molecules, is crucial for normal cellular function and signaling. nih.gov Oxidized ATP has been shown to influence cellular responses related to oxidative stress, in some cases independently of its well-known effects on P2X7 receptors.

Research on RBA-2 type-2 astrocytes, which are P2X7 receptor-positive, revealed that oATP itself can decrease the intracellular concentration of superoxide (B77818), a primary ROS. nih.gov This effect was also observed in a P2X7 receptor-negative astrocyte cell line, indicating a mechanism that is, at least in part, independent of P2X7 receptor antagonism. nih.gov In the P2X7-positive cells, ATP and the P2X7 agonist BzATP stimulated superoxide production, an effect that was inhibited by oATP. nih.gov These findings suggest that oATP can directly modulate the cellular redox environment by reducing superoxide levels.

The broader context of redox biology involves the intricate balance of electron donors and acceptors, such as the NADH/NAD+ ratio, which is central to metabolic processes like oxidative phosphorylation that produce both ATP and ROS. nih.govwikipedia.org While oATP's primary documented role is the covalent modification of nucleotide-binding sites on proteins like P2X7 receptors and ecto-ATPases, its ability to alter intracellular superoxide levels points to a more direct role in redox signaling. nih.govnih.gov By influencing the levels of a key ROS, oATP can impact the cellular response to oxidative stress, potentially protecting cells from oxidative damage through mechanisms that are still being fully elucidated.

Table 2: Effects of Oxidized ATP on Cellular Oxidative Stress Parameters
Cell TypeParameter MeasuredEffect of Oxidized ATP (oATP)P2X7 Receptor InvolvementReference
RBA-2 type-2 astrocytesIntracellular superoxide concentrationDecreaseIndependent nih.gov
IA-1g1 astrocytesIntracellular superoxide concentrationDecreaseNot applicable (P2X7-negative) nih.gov
RBA-2 type-2 astrocytesATP/BzATP-induced superoxide productionInhibitionDependent (antagonism of agonist effect) nih.gov

Investigation of Oxidized Atp in Preclinical Models of Pathological Conditions

Research in Inflammatory Processes and Immune Regulation

Extracellular ATP, often released during cellular stress or damage, acts as a signaling molecule that can trigger and amplify inflammatory responses through purinergic P2 receptors, with the P2X7 receptor being a key player in inflammation. plos.orgnih.gov Oxidized ATP, by blocking P2X7 receptor activation, has been shown to effectively counteract these proinflammatory signals. plos.org Its anti-inflammatory effects have been observed in various models, suggesting a potential therapeutic utility in managing inflammatory and autoimmune diseases. plos.orgescholarship.org

Studies have demonstrated that oATP can significantly reduce proinflammatory signaling in several human cell types. In human umbilical vein endothelial cells (HUVEC), HEK293 cells, and 1321N1 astrocytes, oATP has been shown to decrease the secretion of interleukin-8 (IL-8) stimulated by inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov Notably, these effects were observed even in cell types that lack the P2X7 receptor, suggesting that oATP may exert its anti-inflammatory actions through additional, P2 receptor-independent mechanisms. nih.govnih.gov

In HUVECs, pretreatment with oATP resulted in a 40-50% reduction in IL-8 secretion induced by IL-1β or TNF-α, and a 60-70% attenuation of lipopolysaccharide (LPS)-induced IL-8 secretion. nih.govnih.gov Furthermore, in human endothelial cells, oATP was found to inhibit C-reactive protein (CRP)-induced NLRP3 inflammasome activation, leading to decreased caspase-1 activation and maturation of IL-1β. medchemexpress.comchemscene.com This inhibition of the NLRP3 inflammasome, a key component of the innate immune response, highlights a critical mechanism through which oATP can dampen inflammation. medchemexpress.comfrontiersin.org

Cell ModelProinflammatory StimulusEffect of Oxidized ATPReference
Human Umbilical Vein Endothelial Cells (HUVEC)IL-1β, TNF-α, LPSDecreased IL-8 secretion nih.govnih.gov
Human Umbilical Vein Endothelial Cells (HUVEC)C-reactive protein (CRP)Inhibited NLRP3 inflammasome activation, caspase-1 activation, and IL-1β maturation medchemexpress.comchemscene.com
HEK293 CellsTNF-αDecreased IL-8 secretion nih.govnih.gov
1321N1 AstrocytesTNF-α, IL-1βDecreased IL-8 secretion nih.govnih.gov

The anti-inflammatory and immunomodulatory effects of oATP observed in cellular models have been further substantiated in various in vivo animal models of autoimmune and inflammatory diseases. plos.orgnih.gov These studies provide compelling evidence for the potential of oATP in mitigating disease severity and progression.

In a mouse model of experimental autoimmune uveitis (EAU), a condition that mimics human autoimmune uveitis, administration of oATP almost completely abolished the induced disease. plos.orgnih.gov Fundoscopic and pathologic examinations of oATP-treated mice showed nearly undetected EAU. medchemexpress.comchemscene.com This therapeutic effect was associated with a significant weakening of the Th17 response, a key driver of autoimmune inflammation, while the Th1 response was not significantly affected. plos.orgnih.gov The levels of serum IL-17 were notably decreased in treated animals, and the autoreactive T cell response was mitigated. medchemexpress.comchemscene.com These findings underscore the potent ability of oATP to suppress the specific immune responses that mediate this autoimmune eye disease. plos.orgnih.gov

Animal ModelDiseaseKey Findings with Oxidized ATP TreatmentReference
B6 MiceExperimental Autoimmune Uveitis (EAU)Almost completely abolished induced EAU plos.orgnih.gov
B6 MiceExperimental Autoimmune Uveitis (EAU)Significantly weakened Th17 response plos.orgnih.gov
B6 MiceExperimental Autoimmune Uveitis (EAU)Decreased serum IL-17 levels medchemexpress.comchemscene.com
B6 MiceExperimental Autoimmune Uveitis (EAU)Mitigated the autoreactive T cell response medchemexpress.comchemscene.com

Atherosclerosis is a chronic inflammatory disease of the arteries, and oxidized ATP has been investigated for its potential role in this condition. medchemexpress.comchemscene.com Research suggests that oATP can be used to study atherosclerosis due to its ability to inhibit inflammatory processes that contribute to the formation and progression of atherosclerotic plaques. medchemexpress.comchemscene.com For instance, by inhibiting CRP-induced NLRP3 inflammasome activation in endothelial cells, oATP can interfere with a pathway that promotes LDL transcytosis across the endothelium, a critical early event in atherosclerosis. medchemexpress.com The formation of foam cells, a hallmark of atherosclerosis, is driven by the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a process that is fueled by inflammation. frontiersin.orgcaymanchem.com While direct in vivo studies on oATP in atherosclerosis models are less detailed in the provided context, its known anti-inflammatory and immunomodulatory effects on key cell types involved in atherogenesis, such as macrophages and endothelial cells, suggest a potential protective role. medchemexpress.comchemscene.comfrontiersin.org

The therapeutic effects of oxidized ATP in preclinical models of disease are largely attributed to its ability to modulate the function of various immune cells. plos.orgnih.gov

Macrophages: In the context of Leishmania amazonensis infection, oATP was found to impair the attachment and entry of the parasite into macrophages. nih.gov This effect appeared to be independent of the P2X7 receptor. nih.gov Furthermore, oATP treatment decreased phagosomal acidification and the expression of MHC class II molecules on macrophages. nih.gov In a different context, oATP has been shown to inhibit the release of proinflammatory cytokines from macrophages. jst.go.jp

T Cells: Oxidized ATP has a significant impact on T cell function. It has been shown to inhibit the proliferation and effector function of T cells. nih.gov Mechanistic studies in the EAU model revealed that oATP not only directly inhibits the T cell response but also suppresses T cell activation by altering the function of dendritic cells (DCs), which are crucial for initiating T cell responses. plos.orgnih.gov Specifically, oATP was found to neutralize the enhancing effect of ATP on the Th17 autoimmune response. plos.orgescholarship.org In murine models of T-cell-mediated autoimmune diseases like type 1 diabetes and autoimmune encephalitis, treatment with oATP ameliorated the conditions by strongly reducing antigen-specific T-cell responses. nih.gov

Neutrophils: The role of purinergic signaling in neutrophil function is complex, with ATP often acting as a pro-inflammatory signal. frontiersin.org Oxidized ATP, as a P2X7 receptor inhibitor, has been used to probe the involvement of this receptor in neutrophil apoptosis. nih.gov Studies have shown that inhibitors of the P2X7 receptor, including oATP, can attenuate the effects of certain peptides on neutrophil apoptosis, suggesting a role for this pathway in regulating neutrophil survival and function. nih.gov

Immune CellEffect of Oxidized ATPReference
MacrophagesImpaired parasite internalization (Leishmania amazonensis) nih.gov
MacrophagesDecreased phagosomal acidification and MHC class II expression nih.gov
T CellsInhibited proliferation and effector function nih.gov
T CellsSuppressed activation via dendritic cell modulation plos.orgnih.gov
T CellsNeutralized ATP-enhanced Th17 response plos.orgescholarship.org
NeutrophilsAttenuated modulation of apoptosis by certain peptides nih.gov

Studies in in vivo Animal Models of Autoimmune and Inflammatory Diseases

Studies in Neurobiological Systems

The central nervous system (CNS) is highly vulnerable to oxidative stress and inflammation, which are implicated in a variety of neurodegenerative disorders and acute brain injuries like cerebral ischemia. lidsen.commdpi.com Extracellular ATP and the P2X7 receptor are known to play a significant role in neuroinflammation. frontiersin.org High concentrations of extracellular ATP, often released during brain injury, can act as a danger signal and activate P2X7 receptors on microglia, the resident immune cells of the CNS. frontiersin.orgmdpi.com

Activation of the P2X7 receptor in microglia can trigger the release of proinflammatory cytokines, such as IL-1β, and reactive oxygen species (ROS), contributing to neuronal damage. frontiersin.orgmdpi.com Pre-incubation with oxidized ATP has been shown to completely reverse the ATP-induced secretion of IL-1β from human microglia that have been pre-activated with amyloid-beta, a peptide associated with Alzheimer's disease. frontiersin.org This suggests that oATP can effectively block a key neuroinflammatory pathway. Furthermore, in microglial cultures, oATP has been implicated in blocking the production of ROS induced by amyloid-beta via P2X7 receptor activation. frontiersin.org While the provided information focuses on the cellular level, these findings highlight the potential of oATP as a tool to investigate and potentially counteract neuroinflammatory processes in the CNS.

Influence on Neuroinflammation Mechanisms

Oxidized ATP (oATP), primarily known as an irreversible antagonist of the P2X7 receptor, has been investigated for its potential to modulate neuroinflammatory processes in various preclinical models. nih.govmedchemexpress.comnih.gov The P2X7 receptor is a key player in neuroinflammation, as it is highly expressed on immune cells of the central nervous system, particularly microglia. nih.govmdpi.com Under pathological conditions where cell damage leads to a significant increase in extracellular adenosine (B11128) triphosphate (ATP), the P2X7 receptor becomes activated. nih.gov This activation triggers a cascade of inflammatory events, most notably the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.govfrontiersin.org

Research has demonstrated that oATP can effectively counter these inflammatory responses. For instance, in studies involving human microglial cells, pre-incubation with oATP was shown to completely reverse the increased secretion of IL-1β induced by the P2X7 receptor agonist Bz-ATP following pre-activation with amyloid-β. nih.gov Similarly, oATP has been observed to inhibit P2X7 activation in microglia isolated from the brains of Alzheimer's disease patients. frontiersin.org The activation of the P2X7 receptor is also linked to the production of reactive oxygen species (ROS), and inhibitors like oATP have been shown to block the generation of hydrogen peroxide in primary rat microglia. eneuro.orgnih.gov

Beyond its well-documented role as a P2X7 receptor antagonist, some evidence suggests that oATP may exert anti-inflammatory effects through mechanisms independent of this receptor. nih.govnih.gov Studies on human cell types that lack P2X7R expression, such as HEK293 cells and 1321N1 astrocytes, found that oATP could still significantly decrease the secretion of interleukin-8 (IL-8) stimulated by tumor necrosis factor-alpha (TNF-α). nih.gov This indicates that while P2X7R is a major target, oATP might also influence other nucleotide-binding proteins involved in inflammatory signaling. nih.govnih.gov

Table 1: Effect of Oxidized ATP on Neuroinflammatory Markers in Preclinical Models

Model SystemInflammatory MediatorObserved Effect of oATPReference
Human Microglia CellsInterleukin-1β (IL-1β) SecretionReversed Bz-ATP-induced increase nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)Caspase-1 Activation / IL-1β MaturationInhibited CRP-induced activation medchemexpress.com
Primary Rat MicrogliaHydrogen Peroxide (H₂O₂) ProductionBlocked H₂O₂ production eneuro.orgnih.gov
Mouse Model of Experimental Autoimmune Uveitis (EAU)Serum Interleukin-17 (IL-17)Decreased serum IL-17 level medchemexpress.com
Human Cell Lines (P2X7R-deficient)Interleukin-8 (IL-8) SecretionDecreased TNF-α-stimulated secretion nih.gov

Modulation of Neurotransmitter Release and Synaptic Plasticity

The purinergic signaling system, where extracellular ATP acts as a key signaling molecule, plays a significant role in modulating synaptic functions. plos.orgphysiology.org ATP can act as a cotransmitter, released alongside classical neurotransmitters like acetylcholine (B1216132) and glutamate, influencing their subsequent release and action. plos.orgmdpi.com The P2X7 receptor, a target of oxidized ATP, is known to be involved in these processes, with its activation often facilitating the presynaptic release of neurotransmitters such as glutamate. frontiersin.org

The role of oATP in this context appears complex, and its effects are not always straightforwardly antagonistic. A study investigating corticostriatal synaptic transmission in a mouse model of Huntington's disease (R6/2 mice) provides a key example. In this model, the P2X7 receptor agonist BzATP was found to reduce synaptic transmission, an effect that was unexpectedly more pronounced in the disease-model mice than in wild-type animals. frontiersin.org This inhibitory action on neurotransmitter release was accompanied by an increase in the paired-pulse ratio, suggesting a presynaptic mechanism. frontiersin.org Crucially, the inhibitory effect of BzATP was not prevented by the P2X7 receptor antagonist oATP. frontiersin.org This finding suggests that the modulation of synaptic transmission by the P2X7 agonist in this specific pathological context may involve mechanisms other than direct P2X7 receptor activation or that the actions of oATP are more nuanced than simple blockade. frontiersin.org

Table 2: Research Findings on oATP and Synaptic Transmission

Research ModelKey FindingImplicationReference
Corticostriatal Slices from R6/2 Huntington's Disease Model MiceThe P2X7R antagonist oATP did not prevent the BzATP-induced depression of corticostriatal synaptic transmission.The observed modulation of neurotransmitter release by the P2X7 agonist may occur via a P2X7R-independent pathway or involve mechanisms not blocked by oATP. frontiersin.org

Impact on Nitric Oxide Production in Neuronal Contexts

A functional link exists between purinergic signaling and the production of nitric oxide (NO), a critical signaling molecule in the nervous system. plos.org Research has established that extracellular ATP, acting on P2X receptors, can trigger NO production in neuronal cells. plos.orgnih.gov Specifically, studies using rat hippocampal slices and cultured hippocampal neurons have shown that ATP and the P2X7 receptor agonist Bz-ATP elicit a concentration-dependent increase in NO production. nih.govplos.org

This process is mediated by the activation of neuronal nitric oxide synthase (nNOS), the enzyme responsible for synthesizing NO in neurons. nih.govpeerj.com The involvement of the P2X7 receptor is confirmed by findings that selective P2X7R antagonists, such as Brilliant Blue G (BBG), can block the ATP-induced increase in NO. nih.gov Given that oxidized ATP is a well-established, potent inhibitor of the P2X7 receptor, it is positioned as a key tool for investigating and potentially blocking this pathway. medchemexpress.comnih.gov By inhibiting the P2X7 receptor, oATP is expected to interfere with the downstream signaling cascade that leads to nNOS activation and subsequent NO production in neuronal contexts where this pathway is active. This is further supported by evidence that P2X7 inhibitors, including oATP, can block the production of reactive oxygen species, which are closely linked to reactive nitrogen species like NO in the context of oxidative and nitrosative stress. eneuro.orgnih.govmdpi.com

Table 3: Role of P2X7 Receptor in Neuronal Nitric Oxide Production

Model SystemAgonistEffect on NO ProductionAntagonist EffectReference
Rat Hippocampal SlicesATP, Bz-ATPConcentration-dependent increaseAntagonized by BBG (P2X7R antagonist) nih.govplos.org
Cultured Rat Hippocampal NeuronsATP, Bz-ATPIncreased NO productionAntagonized by BBG (P2X7R antagonist) nih.govplos.org
Primary Rat MicrogliaBz-ATPStimulated ROS production (related to NO)Blocked by oATP (P2X7 inhibitor) nih.gov

Exploration in Cell Death Mechanisms (Research Context)

Extracellular ATP, particularly at high concentrations released during tissue injury, can act as a danger signal that triggers cell death pathways, a process in which the P2X7 receptor plays a central role. frontiersin.orgnih.govfrontiersin.org Sustained activation of the P2X7 receptor can lead to the formation of a large, non-selective membrane pore, disrupting cellular ionic homeostasis and ultimately causing cell death through either necrosis or apoptosis. nih.govnih.gov Necrosis is typically characterized by cell swelling and membrane rupture, while apoptosis is a more regulated form of programmed cell death involving the activation of a caspase enzyme cascade. nih.govresearchgate.net

Oxidized ATP, as an irreversible antagonist of the P2X7 receptor, has been explored for its ability to prevent this ATP-induced cytotoxicity. researchgate.net By blocking the P2X7 receptor, oATP can prevent the downstream events that lead to cell demise. researchgate.net For example, P2X7R activation is known to trigger intracellular caspase-1, which can initiate the apoptotic cascade. nih.gov Research in preclinical models has shown that blocking P2X7 receptors can be neuroprotective. In a model of spinal cord injury, administration of oATP resulted in a more rapid functional recovery, suggesting it mitigated neuronal cell death. nih.gov Similarly, in other studies, different P2X7R antagonists have been shown to prevent agonist-induced death of motor neurons and reduce ischemic cell death in microglial cells. nih.govmdpi.com The mechanism often involves preventing the disruption of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. frontiersin.org

Table 4: Role of P2X7 Receptor and its Antagonism by oATP in Cell Death

Cell Death MechanismRole of P2X7 Receptor ActivationEffect of oATP / P2X7R AntagonismReference
ApoptosisTriggers caspase cascade, leading to programmed cell death.Prevents agonist-induced cell death. nih.govnih.gov
NecrosisForms large membrane pore, causing loss of ionic homeostasis and cell lysis.Prevents ATP-induced cytotoxicity. nih.govresearchgate.net
Neuronal Damage (in vivo)Exacerbates damage in spinal cord injury.Promotes functional recovery in a spinal cord injury model. nih.gov
General CytotoxicityMediates ATP-induced cell death and dysfunction.Attenuates proinflammatory signaling that can lead to cell death. nih.govresearchgate.net

Methodological Applications and Research Utility of Oxidized Atp

Use as a Chemical Probe for Purinergic Receptor Characterization

Oxidized ATP serves as a valuable chemical probe for the identification and characterization of specific purinergic receptors. Its primary mechanism of action involves the formation of a Schiff base between its dialdehyde (B1249045) group and primary amino groups, such as the ε-amino group of lysine (B10760008) residues, located in or near the ATP-binding pocket of a target receptor. researchgate.net This covalent modification results in a stable, irreversible antagonism, which is a key feature for its use in receptor characterization. medkoo.comnih.gov

The most well-characterized target of oATP is the P2X7 receptor (P2X7R), an ATP-gated ion channel. nih.govnih.gov Early studies demonstrated that preincubation of cells, such as macrophages, with oATP leads to a time-dependent and irreversible blockade of P2X7R function. medkoo.comnih.govrndsystems.com This irreversible nature allows researchers to effectively "silence" the P2X7R population on a cell, enabling the study of cellular functions in its absence or to isolate the contributions of other purinergic receptor subtypes. By selectively modifying and inactivating the P2X7 receptor, oATP has been instrumental in confirming the expression and functional presence of this receptor in various cell types and tissues. researchgate.net

Application in in vitro Functional Assays for Receptor Antagonism and Cellular Response Studies

The antagonistic properties of oATP are widely leveraged in a range of in vitro functional assays to probe the downstream consequences of purinergic receptor activation. By blocking specific ATP-mediated signaling pathways, researchers can elucidate the role of these receptors in various cellular processes.

One of the hallmark applications of oATP is in studying ATP-induced calcium influx. researchgate.net In numerous cell types expressing P2X7R, pretreatment with oATP effectively ablates the rise in intracellular Ca2+ that normally follows receptor activation by ATP. researchgate.netnih.gov This inhibitory effect is a cornerstone of assays designed to screen for P2X7R activity.

Furthermore, oATP is frequently used to investigate the role of purinergic signaling in inflammatory responses. nih.gov For instance, it has been shown to attenuate the release of proinflammatory cytokines, such as interleukin-8 (IL-8), in response to stimuli in various cell lines. nih.govnih.gov Interestingly, these anti-inflammatory effects have also been observed in cells that lack the P2X7R, suggesting that oATP may have off-target effects or interact with other components of the inflammatory signaling cascade. nih.govnih.govnih.gov Studies have demonstrated that oATP can reduce nuclear factor-kappaB (NF-κB) activation and subsequent IL-8 secretion in human umbilical vein endothelial cells (HUVEC), HEK293 cells, and 1321N1 astrocytes, none of which express P2X7R. nih.gov

The table below summarizes key findings from in vitro studies using Oxidized ATP to modulate cellular responses.

Cell TypeAssayKey Finding with Oxidized ATPReference(s)
J774 Mouse MacrophagesMembrane PermeabilityCompletely blocked ATP-induced permeabilization to hydrophilic markers. medkoo.comnih.gov
J774 Mouse MacrophagesIntracellular Ca2+ MobilizationDid not affect ATP-induced Ca2+ release from intracellular stores. medkoo.comnih.gov
Human Mesothelioma Cell LineCell Proliferation / LDH ReleaseReduced cell proliferation and increased lactate (B86563) dehydrogenase (LDH) release. researchgate.net
HUVEC, HEK293, 1321N1 AstrocytesIL-8 Secretion (TNF-α stimulated)Decreased IL-8 secretion by 40-70%. nih.gov
HEK293 CellsP2Y1 Receptor FunctionReduced the potency and efficacy of ADP as a P2Y1 agonist. nih.govnih.gov
HEK293 CellsP2Y2 Receptor FunctionHad no effect on UTP-induced activation of P2Y2 receptors. nih.govnih.gov

Role in Differentiating Purinergic Receptor Subtype Involvement in Biological Phenomena

A significant utility of oATP in research is its ability to help differentiate the involvement of various purinergic receptor subtypes in specific biological processes. Although it is most renowned as a P2X7R antagonist, its differential effects on other receptors allow for a more nuanced dissection of purinergic signaling pathways.

The classic example of this application comes from studies on J774 mouse macrophages, which express multiple P2 receptor subtypes. medkoo.comnih.govrndsystems.com In these cells, extracellular ATP elicits two distinct responses: a rapid mobilization of calcium from intracellular stores, mediated by P2Y receptors, and a slower permeabilization of the plasma membrane to large molecules, mediated by the P2X7 receptor (historically referred to as the P2Z receptor). medkoo.comnih.govrndsystems.com Researchers found that low concentrations of oATP could completely and irreversibly block the P2X7R-mediated membrane permeabilization without having any effect on the P2Y-mediated calcium mobilization. medkoo.comnih.govrndsystems.com This selective inhibition provided clear evidence that these two phenomena were mediated by distinct receptor subtypes and established oATP as a tool to isolate P2X7R-dependent events.

However, the specificity of oATP is not absolute. While it is a potent P2X7R antagonist, studies have shown it can also affect other P2 receptors, albeit differently. For example, oATP has been found to reduce the potency and efficacy of ADP at P2Y1 receptors, while having no impact on the activation of P2Y2 receptors by uridine (B1682114) triphosphate (UTP). nih.govnih.gov This differential activity, while a caveat to its specificity, can be experimentally exploited to distinguish between P2Y1- and P2Y2-mediated events. By comparing the effects of oATP with more specific P2Y1 antagonists, researchers can further clarify the specific receptor subtype involved in a cellular response. nih.gov

Comparative Analysis with Other Purinergic Modulators (e.g., ARL 67156, BBG)

The utility of Oxidized ATP as a research tool can be better understood by comparing it with other commonly used modulators of purinergic signaling, such as ARL 67156 and Brilliant Blue G (BBG). These compounds affect the purinergic system through fundamentally different mechanisms.

ARL 67156 is not a receptor antagonist but an inhibitor of ecto-ATPases (also known as ectonucleotidases). apexbt.com These enzymes are responsible for the rapid extracellular degradation of ATP to ADP and AMP. nih.gov By inhibiting these enzymes, ARL 67156 effectively increases the local concentration and prolongs the action of endogenously released or exogenously applied ATP at all P2 receptors. nih.gov Its effect is therefore to potentiate, rather than inhibit, ATP-mediated signaling. nih.gov This makes it a useful tool for studying the consequences of sustained purinergic receptor activation. In contrast, oATP directly blocks receptor function, primarily at P2X7R.

Brilliant Blue G (BBG) , like oATP, is a P2X7R antagonist. researchgate.net However, its mechanism of action differs. BBG acts as a non-competitive antagonist, binding to an allosteric site at the interface between receptor subunits, distinct from the ATP-binding orthosteric site. nih.gov While potent, the antagonism by BBG is generally reversible. This contrasts with the irreversible, covalent inhibition produced by oATP. researchgate.net Both oATP and BBG have been noted for a lack of absolute specificity; BBG has been shown to also block P2X4 receptors at higher concentrations, and oATP has demonstrated effects independent of P2X7R. nih.govnih.gov In a direct comparison on U251 glioblastoma cells, both BBG and oATP were used to probe P2X7R function, though neither produced a significant reduction in tumor cell numbers in that specific study. researchgate.net

The following table provides a comparative overview of these three purinergic modulators.

FeatureOxidized ATP (oATP)ARL 67156Brilliant Blue G (BBG)
Primary Mechanism Covalent modification of ATP-binding sitesInhibition of ecto-ATPase enzymesAllosteric, non-competitive antagonism
Primary Target P2X7 ReceptorEctonucleotidases (e.g., NTPDase1, NTPDase3)P2X7 Receptor
Effect on ATP Signaling Antagonism (Inhibition)Potentiation (Enhancement)Antagonism (Inhibition)
Reversibility IrreversibleReversibleReversible
Mode of Action Forms Schiff base with lysine residuesPrevents enzymatic degradation of extracellular ATPBinds to an allosteric site on the receptor
Noted Off-Target Effects P2Y1 antagonism; P2X7R-independent anti-inflammatory effectsWeak effects on some P2 receptors at high concentrationsP2X4 antagonism

Future Directions and Unexplored Avenues in Oxidized Atp Research

Elucidation of Comprehensive Structure-Activity Relationships for Targeted Analog Design

While oATP is an effective P2X7R antagonist, its utility can be hampered by a lack of specificity and the requirement for prolonged incubation to achieve irreversible inhibition. nih.govnih.gov A significant gap in current knowledge is the absence of a comprehensive structure-activity relationship (SAR) profile for oATP and its derivatives. Future research must focus on the systematic synthesis and evaluation of oATP analogs to dissect the molecular determinants of its activity.

Key research objectives in this area should include:

Modification of the Adenine Ring: Investigating how substitutions on the purine base affect binding affinity and selectivity for P2X7R versus other nucleotide-binding proteins.

Alterations to the Phosphate Chain: Synthesizing analogs with varying numbers of phosphate groups or with non-hydrolyzable phosphate linkages to understand the role of this moiety in receptor interaction and stability.

Stereochemistry of the Ribose Moiety: Exploring how changes to the ribose ring, beyond the periodate oxidation, could influence the conformational requirements for binding to the target protein.

Developing a detailed SAR profile will be instrumental in designing second-generation antagonists with improved potency, selectivity, and pharmacokinetic properties. This knowledge could lead to the creation of more targeted therapeutics for conditions where P2X7R is implicated, such as chronic pain and inflammatory disorders. snv63.ruresearchgate.net

Detailed Characterization of Non-P2X7 Receptor Mediated Mechanisms

Accumulating evidence strongly indicates that the biological effects of oATP are not exclusively mediated by P2X7R inhibition. nih.govnih.gov As a reactive Schiff-base-forming reagent, oATP can covalently modify various nucleotide-binding proteins. nih.gov This promiscuity necessitates a thorough investigation into its "off-target" effects, which may contribute to its observed anti-inflammatory profile.

Studies have demonstrated that oATP can exert significant biological effects in cells that completely lack P2X7R expression. nih.govnih.gov These P2X7-independent actions represent a crucial and underexplored aspect of oATP pharmacology. Future research should aim to identify and characterize these alternative molecular targets.

Key P2X7-Independent Effects of Oxidized ATP:

Effect Cellular Context Key Findings
Inhibition of Proinflammatory Signaling Human umbilical vein endothelial cells (HUVEC), HEK293 cells, 1321N1 astrocytes (all P2X7R-negative) oATP decreased the secretion of interleukin-8 (IL-8) stimulated by TNF-α and IL-1β. It also attenuated NF-κB activation. nih.gov
Modulation of other P2 Receptors HEK293 cells oATP reduced the potency and efficacy of ADP as an agonist for P2Y1 receptors but had no effect on UTP-induced activation of P2Y2 receptors. nih.gov
Inhibition of Ecto-ATPase Activity 1321N1 astrocytes In cells lacking any known P2 receptors, oATP markedly inhibited the activity of ecto-ATPases, leading to an accumulation of extracellular ATP. nih.gov
Reduction of Superoxide (B77818) Levels RBA-2 (P2X7R-positive) and IA-1g1 (P2X7R-negative) astrocytes oATP decreased intracellular superoxide concentrations in both cell types, indicating a mechanism independent of P2X7R. nih.gov

| Alteration of Cytoskeleton | RBA-2 and IA-1g1 astrocytes | oATP caused a decrease in β-actin expression in RBA-2 cells and altered the f-actin cytoskeleton arrangement in both P2X7R-positive and -negative cells. nih.gov |

A systematic approach, potentially using chemical proteomics, is needed to identify the full spectrum of proteins that are covalently modified by oATP in various cell types. Understanding these non-P2X7R interactions is essential for accurately interpreting experimental data and for determining whether these off-target effects can be harnessed for therapeutic benefit or should be engineered out of future analogs.

Investigation of Endogenous Formation and Physiological Relevance of Oxidized ATP

A largely unexplored and highly significant question is whether oATP can be formed endogenously. Cellular environments are constantly subjected to oxidative stress from reactive oxygen species (ROS), which are byproducts of metabolic processes like oxidative phosphorylation. nih.govwikipedia.org ROS can induce oxidative damage to a wide range of biomolecules, including lipids, proteins, and nucleic acids. nih.govembopress.org This leads to the formation of various reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA), from lipid peroxidation. researchgate.netnih.gov

Given the high intracellular concentration of ATP and its susceptibility to oxidation, it is plausible that ROS could oxidize the ribose moiety of ATP to form the reactive 2',3'-dialdehyde structure of oATP, particularly under conditions of intense oxidative stress associated with pathological states like neurodegeneration and chronic inflammation. frontiersin.orgmdpi.com

This hypothesis opens up a critical avenue for future research:

Developing analytical methods to detect and quantify oATP in biological tissues and fluids.

Investigating disease models with high oxidative stress to determine if oATP is present at physiologically relevant concentrations.

Identifying the enzymatic or chemical pathways that could lead to ATP oxidation in vivo.

If oATP is found to be an endogenous product of oxidative stress, it could represent a novel damage-associated molecular pattern (DAMP). In this role, it might act as a signaling molecule that alerts the immune system to cellular damage, potentially by modulating purinergic signaling pathways. Confirming the existence of endogenous oATP would fundamentally shift our understanding of its role from a purely pharmacological tool to a potentially important mediator in physiology and disease.

Development of Advanced Methodologies for Tracking Oxidized ATP Dynamics in Complex Biological Environments

To fully understand the biological roles of oATP, whether administered exogenously or produced endogenously, new tools are required to track its presence and dynamics in real-time within complex biological systems. While numerous genetically encoded and chemical biosensors have been developed to monitor ATP levels, no such tools currently exist specifically for oATP. nih.govnih.gov

The future of oATP research is dependent on technological innovation in this area. The development of specific oATP probes would allow researchers to answer fundamental questions about its behavior in living systems.

Potential Methodologies for Future Development:

Methodology Principle Potential Application
Fluorescent Probes Small molecules whose fluorescence properties change upon specific reaction with the dialdehyde (B1249045) groups of oATP. Real-time imaging of oATP distribution and concentration in subcellular compartments of living cells.
Antibody-Based Assays Development of monoclonal antibodies that specifically recognize the oATP molecule. Use in techniques like ELISA or immunohistochemistry to quantify oATP levels in tissue samples and biological fluids.

| Affinity-Based Proteomics Probes | Creating oATP analogs with "clickable" chemical handles to identify and pull down protein targets that oATP covalently binds to. | Unbiased, system-wide identification of oATP-interacting proteins to elucidate its full mechanism of action. |

The creation of these advanced methodologies would be transformative, enabling the direct visualization of oATP's distribution, target engagement, and clearance. Such tools are indispensable for validating its endogenous production and for understanding its precise role in the intricate network of purinergic signaling in health and disease.

Q & A

Q. How is oxidized ATP (trisodium salt) utilized to study P2X7 receptor-mediated pathways in neuronal models?

Researchers apply oxidized ATP (oATP) to irreversibly inhibit P2X7 receptors (P2X7R), enabling isolation of receptor-specific signaling. For example, in hippocampal neurons, co-application of oATP with NMDA receptor antagonists (e.g., APV or MK-801) can distinguish P2X7R-dependent nitric oxide (NO) production from NMDA-mediated effects. Quantify NO via chemiluminescence using a Sievers NO analyzer, calibrated with sodium nitrite .

Q. What methods confirm the inhibitory efficacy of oxidized ATP trisodium salt on NLRP3 inflammasome activation?

Measure caspase-1 activation (via Western blot) and IL-1β release (via ELISA) in macrophage models treated with oATP. Include controls with non-oxidized ATP and validate specificity using P2X7R-knockout cells or siRNA knockdown .

Q. How should oxidized ATP trisodium salt be stored to maintain bioactivity?

Prepare fresh solutions in sterile, neutral-pH buffers (e.g., PBS) to minimize hydrolysis. Aliquot and store at -20°C; avoid repeated freeze-thaw cycles. Verify stability via HPLC or enzymatic activity assays .

Q. What controls are essential when testing oxidized ATP’s impact on cytokine release?

Include untreated cells, vehicle controls (e.g., buffer-only), and cells treated with non-oxidized ATP to differentiate between P2X7R-specific effects and general ATP hydrolysis artifacts .

Advanced Research Questions

Q. How can researchers validate the irreversible binding of oxidized ATP to P2X7 receptors?

Perform washout experiments: After oATP treatment, remove the compound and assess receptor recovery via calcium influx assays or patch-clamp electrophysiology. Persistent inhibition confirms irreversible binding .

Q. What strategies mitigate confounding effects from ATP hydrolysis in oATP experiments?

Use non-hydrolyzable ATP analogs (e.g., Bz-ATP) as controls. Monitor hydrolysis via HPLC or enzymatic assays (e.g., ATPase activity) and adjust incubation times to limit degradation .

Q. How to design co-application studies to evaluate additive effects between oATP and other antagonists?

Generate concentration-response curves for oATP and secondary antagonists (e.g., NMDA receptor blockers) individually and in combination. Analyze synergy using isobolograms or Chou-Talalay methods .

Q. What analytical methods quantify oATP in complex biological matrices?

Employ HPLC with UV detection (260 nm) for routine analysis. For higher sensitivity, use LC-MS/MS with MRM transitions specific to oATP’s molecular ion .

Q. How does the salt form (trisodium vs. triethylammonium) influence ATP analog activity?

Salt forms affect solubility and ionic strength. For example, Bz-ATP (triethylammonium salt) may exhibit different receptor affinity than sodium salts. Validate activity in pilot dose-response studies under physiological ion concentrations .

Q. What parameters optimize ATPase assays when testing oATP’s effects on enzyme kinetics?

Adjust Mg²⁺ concentration (0.2–2 mM), pH (7.0–7.5), and temperature (37°C). Include substrate controls (e.g., non-hydrolyzable ATP analogs) and quantify inorganic phosphate via thin-layer chromatography or malachite green assays .

Q. How to reconcile conflicting data on ATP’s stability in prebiotic vs. experimental conditions?

Prebiotic simulations (e.g., hydrothermal vent models) show rapid ATP hydrolysis due to unfavorable equilibrium constants. In vitro, stabilize ATP with Mg²⁺ buffers or ATPase inhibitors (e.g., sodium orthovanadate) .

Q. What in vivo models are suitable for studying oATP’s role in atherosclerosis?

Use ApoE⁻/⁻ mice fed a high-fat diet. Administer oATP intraperitoneally and quantify plaque formation (histology) and inflammasome markers (e.g., caspase-1, IL-18) in aortic tissue .

Methodological Considerations

Q. How to detect off-target effects of oATP in multi-receptor systems?

Combine pharmacological profiling (e.g., P2X1–P2X7 agonists/antagonists) with genetic approaches (CRISPR/Cas9 knockout). Validate specificity using radioligand binding assays .

Q. What techniques optimize NO detection in oATP-treated neuronal cultures?

Use a chemiluminescence NO analyzer with nitrite calibration (10–1000 nM). Subtract background signals from culture media and validate with NO scavengers (e.g., PTIO) .

Q. How to address variability in oATP’s inhibitory potency across cell types?

Standardize cell membrane integrity (via LDH release assays) and receptor expression (flow cytometry for P2X7R). Adjust oATP concentrations based on pilot EC₅₀ curves .

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